REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[C:5]([C:9]([O:11]C)=[O:10])=[CH:6][NH:7][CH:8]=1.I[CH2:14][CH3:15].[OH-].[Na+]>C(O)C.CN(C)C=O>[CH2:14]([N:7]1[CH:8]=[C:4]([CH3:3])[C:5]([C:9]([OH:11])=[O:10])=[CH:6]1)[CH3:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CNC1)C(=O)OC
|
Name
|
|
Quantity
|
860 μL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 805 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |